molecular formula C13H11N4O2+ B289498 1-[(4-nitro-1H-benzimidazol-2-yl)methyl]pyridinium

1-[(4-nitro-1H-benzimidazol-2-yl)methyl]pyridinium

Cat. No. B289498
M. Wt: 255.25 g/mol
InChI Key: YYKHYAMLOLMVJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-nitro-1H-benzimidazol-2-yl)methyl]pyridinium (NBM) is a chemical compound that has been widely studied for its potential applications in scientific research. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively investigated. In

Mechanism of Action

The mechanism of action of 1-[(4-nitro-1H-benzimidazol-2-yl)methyl]pyridinium is not fully understood, but studies have suggested that the compound may interact with DNA and RNA, leading to the induction of apoptosis in cancer cells. The compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that plays a key role in DNA replication and repair.
Biochemical and Physiological Effects:
Studies have shown that 1-[(4-nitro-1H-benzimidazol-2-yl)methyl]pyridinium has a number of biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit the activity of topoisomerase II, and act as a fluorescent probe for the detection of DNA and RNA. The compound has also been shown to have antioxidant properties and to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-[(4-nitro-1H-benzimidazol-2-yl)methyl]pyridinium is its potential as a fluorescent probe for the detection of DNA and RNA, which could be useful in a variety of research applications. However, the compound has several limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 1-[(4-nitro-1H-benzimidazol-2-yl)methyl]pyridinium, including its potential as an antitumor agent, its use as a fluorescent probe for the detection of DNA and RNA, and its potential applications in the treatment of bacterial and fungal infections. Further studies are needed to fully understand the mechanism of action of the compound and to evaluate its potential as a therapeutic agent. Additionally, the development of new synthesis methods for 1-[(4-nitro-1H-benzimidazol-2-yl)methyl]pyridinium could lead to the production of more potent and effective compounds.

Synthesis Methods

1-[(4-nitro-1H-benzimidazol-2-yl)methyl]pyridinium can be synthesized using a variety of methods, including the reaction between 4-nitro-1H-benzimidazole and 2-chloromethylpyridine hydrochloride, followed by the reduction of the resulting intermediate with sodium borohydride. Another method involves the reaction between 4-nitro-1H-benzimidazole and 2-bromomethylpyridine, followed by the reduction of the intermediate with lithium aluminum hydride.

Scientific Research Applications

1-[(4-nitro-1H-benzimidazol-2-yl)methyl]pyridinium has been studied for its potential applications in scientific research, including its use as a fluorescent probe for the detection of DNA and RNA. The compound has also been investigated for its potential as an antitumor agent, with studies showing its ability to induce apoptosis in cancer cells.

properties

Molecular Formula

C13H11N4O2+

Molecular Weight

255.25 g/mol

IUPAC Name

4-nitro-2-(pyridin-1-ium-1-ylmethyl)-1H-benzimidazole

InChI

InChI=1S/C13H11N4O2/c18-17(19)11-6-4-5-10-13(11)15-12(14-10)9-16-7-2-1-3-8-16/h1-8H,9H2,(H,14,15)/q+1

InChI Key

YYKHYAMLOLMVJQ-UHFFFAOYSA-N

SMILES

C1=CC=[N+](C=C1)CC2=NC3=C(N2)C=CC=C3[N+](=O)[O-]

Canonical SMILES

C1=CC=[N+](C=C1)CC2=NC3=C(N2)C=CC=C3[N+](=O)[O-]

Origin of Product

United States

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